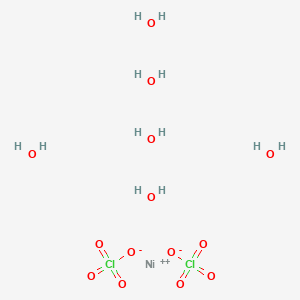

Nickel(II) perchlorate hexahydrate

概要

説明

Nickel(II) perchlorate hexahydrate is a green, odorless crystalline solid . It is also known as Nickel (2+) diperchlorate hexahydrate . It is used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties .

Synthesis Analysis

The hexahydrate of nickel(II) perchlorate can be obtained by reacting perchloric acid with nickel(II) hydroxide, nickel(II) chloride, or nickel(II) carbonate . Another method involves adding nickel to 6 mol/L perchloric acid for electrolysis with an alternating current of 50 Hz .Molecular Structure Analysis

The molecular formula of this compound is Ni(ClO4)2 · 6H2O . It has a molecular weight of 365.69 . It has the hexagonal crystal structure with space group P 6/mmm (No. 191) .Chemical Reactions Analysis

This compound is a strong oxidizing agent . It begins to decompose from a temperature of 103 °C .Physical And Chemical Properties Analysis

This compound is highly soluble in water and soluble in many organic solvents . It has a melting point of 140 °C .科学的研究の応用

Roman (2013) describes Nickel(II) perchlorate hexahydrate as a Lewis acid and a precursor to other chiral Lewis acids. It is supplied in crystalline form and can be prepared by reacting perchloric acid with nickel(II) chloride in water (D. Roman, 2013).

Biswas et al. (2016) synthesized a mononuclear nickel(II) compound using this compound and a symmetric compartmental Schiff-base ligand. This compound, characterized by various spectroscopic methods, exhibits a square planar geometry around the Ni(II) center (Surajit Biswas, M. Dolai, Arpan Dutta, M. Ali, 2016).

Clare and Kepert (1975) studied the reaction of Nickel(II) perchlorate with hydroxide ions, which formed a series of hydroxo-nickel polymers. These polymers increase in size with changing ion concentrations and subsequently react with hexaaquanickel(II) ion to form a product (Bw Clare, D. Kepert, 1975).

Huang et al. (1991) reported the synthesis of a tetranuclear Nickel(II) complex using Nickel(II) perchlorate and a multidentate ligand. The complex showed a novel structure of oxygen-bridged tetranuclear Nickel(II) (Hu Huang, F. Kai, Yoshifumi Asai, Masaaki Hirohata, Masaaki Nakamura, 1991).

Kristiansson et al. (2003) conducted a structural study of hydrated and variously solvated nickel(II) ions, including Nickel(II) perchlorate, in solution and solid state. The study involved EXAFS and X-ray crystallography to understand the structure of these solvated nickel(II) ions (O. Kristiansson, I. Persson, Dorota Bobicz, Duo Xu, 2003).

作用機序

Target of Action

Nickel(II) perchlorate hexahydrate is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes applied in studies of electronic and magnetic properties . It is also used as a strong oxidizing agent .

Mode of Action

This compound is a powerful oxidizing agent . It can intensify fire and may ignite organic material on contact . For example, if a cotton or paper is soaked in nickel perchlorate and left to dry, the resulting material will burn very rapidly in contact with open flame, almost explode .

Biochemical Pathways

Nickel ions are used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Many nickel enzymes, including urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase and acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase, are involved in these biochemical pathways .

Pharmacokinetics

It is known that the compound is a green odourless crystalline solid that is highly soluble in water and soluble in many organic solvents . This suggests that it could be readily absorbed and distributed in an organism.

Result of Action

This compound can cause severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. As a strong oxidizing agent, it can react with combustible materials, potentially leading to fires or explosions . Therefore, it should be stored separately from combustible substances and away from sources of ignition and heat . It is also hazardous to the aquatic environment, causing both short-term and long-term damage .

Safety and Hazards

Nickel(II) perchlorate hexahydrate is hazardous. It may cause severe skin burns, eye damage, and may cause an allergic skin reaction . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

将来の方向性

特性

IUPAC Name |

nickel(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYCGOFTBFDLW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281241 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystals; Soluble in water (2225 g/l @ 0 deg C); [MSDSonline] | |

| Record name | Nickel(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2601 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13520-61-1 | |

| Record name | Nickel perchlorate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

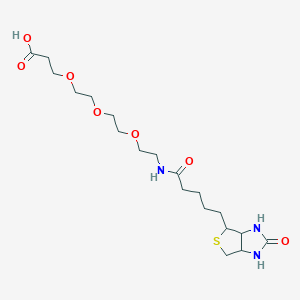

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]-2-propanesulfonamide](/img/structure/B7949548.png)

![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)

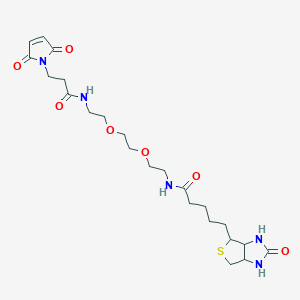

![N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B7949574.png)